4-Chloro-3'-methylbenzophenone
Overview
Description
4-Chloro-3’-methylbenzophenone is an organic compound with the molecular formula C14H11ClO. It is a derivative of benzophenone, where the phenyl groups are substituted with a chlorine atom at the 4-position and a methyl group at the 3’-position. This compound is used in various chemical applications due to its unique structural properties.
Mechanism of Action
Target of Action
Benzophenones, in general, are known to interact with various biological targets due to their aromatic nature and the presence of functional groups .
Mode of Action
The mode of action of 4-Chloro-3’-methylbenzophenone is primarily through its interaction with its targets. The compound’s chlorine and methyl groups can participate in various chemical reactions, such as Friedel-Crafts acylation . The exact nature of these interactions and the resulting changes depend on the specific biological target and the environmental conditions.
Biochemical Pathways
Benzophenones are known to participate in photochemical reactions . They can form radicals in the presence of ultraviolet radiation, leading to interesting photochemistry .
Pharmacokinetics
The compound’s molecular weight (23069 g/mol) and predicted physical properties, such as melting point (9860° C) and boiling point (~3618° C at 760 mmHg), suggest that it may have reasonable bioavailability .
Result of Action
It’s known that benzophenones can undergo photochemical reduction to form benzopinacols . This process involves the formation of radicals, which can potentially interact with cellular components .
Action Environment
The action, efficacy, and stability of 4-Chloro-3’-methylbenzophenone can be influenced by various environmental factors. For instance, the presence of ultraviolet light can trigger photochemical reactions . Additionally, the solvent used can influence the compound’s behavior. For example, the presence of a polar solvent can lead to the elimination of the n-pi* transition, due to a charge transfer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3’-methylbenzophenone typically involves a multi-step process. One common method includes the reaction of 1-bromo-4-methylbenzene with n-butyllithium in tetrahydrofuran at -78°C, followed by the addition of 4-chlorobenzaldehyde. The mixture is then stirred at room temperature, and the product is obtained after further treatment with iodine and potassium carbonate in tert-butyl alcohol under reflux conditions .
Industrial Production Methods: Industrial production of 4-Chloro-3’-methylbenzophenone may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3’-methylbenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3’-methylbenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Comparison with Similar Compounds
- 4-Chloro-4’-methylbenzophenone
- 3-Chloro-3’-methylbenzophenone
- 2-Chloro-3’-methylbenzophenone
Comparison: 4-Chloro-3’-methylbenzophenone is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity in substitution reactions .
Properties
IUPAC Name |
(4-chlorophenyl)-(3-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLZAQKYBMIIPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373993 | |
Record name | 4-Chloro-3'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35256-82-7 | |
Record name | 4-Chloro-3'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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